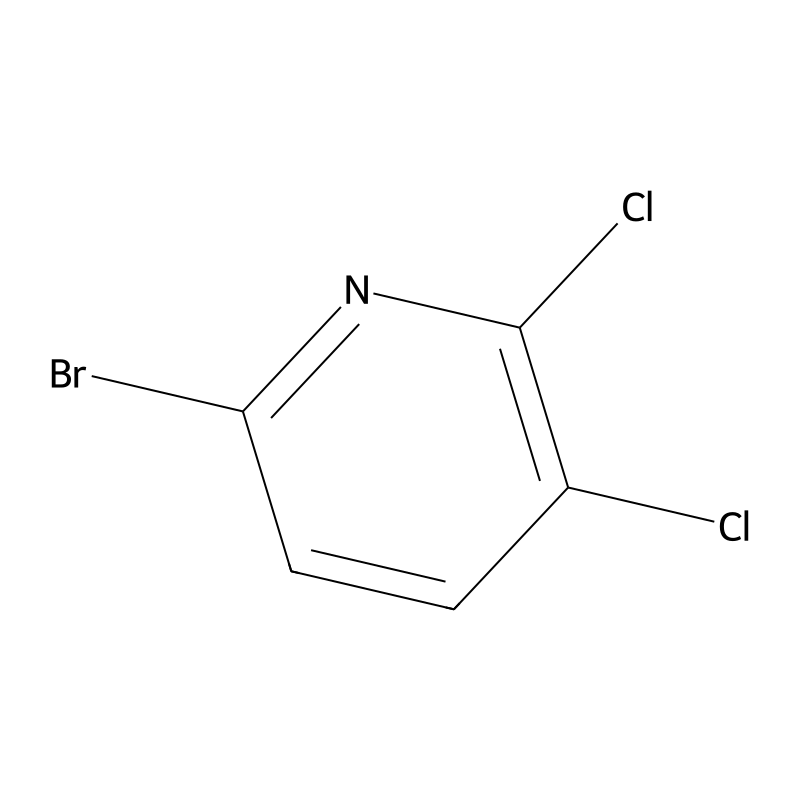

6-Bromo-2,3-dichloropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Bromo-2,3-dichloropyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with two chlorine atoms and one bromine atom. Its molecular formula is and it has a molecular weight of approximately 226.89 g/mol. The compound appears as a solid with a melting point ranging from 68 to 71 °C. Due to its unique structure, it exhibits significant chemical reactivity and potential biological activity, making it an important compound in various fields of research.

Currently, there is no scientific literature available describing a specific mechanism of action for 6-bromo-2,3-dichloropyridine. However, the presence of halogen atoms might influence its interaction with biomolecules, potentially making it a candidate for further investigation in proteomic research, where scientists study protein structure and function [].

As with most halogenated compounds, 6-bromo-2,3-dichloropyridine is likely to be irritating to the skin, eyes, and respiratory system. Specific data on its toxicity is not available, but it is advisable to handle it with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

- Nucleophilic Aromatic Substitution: The presence of the bromine and chlorine substituents makes this compound susceptible to nucleophilic attack, allowing for the substitution of these halogens with various nucleophiles under appropriate conditions .

- Cross-Coupling Reactions: It can undergo palladium-catalyzed reactions such as Suzuki-Miyaura and Heck coupling, which are useful for synthesizing more complex molecules by forming carbon-carbon bonds .

- Metalation Reactions: The compound can react with strong bases or metal reagents to form organometallic compounds, facilitating further synthetic transformations .

Several methods have been reported for synthesizing 6-bromo-2,3-dichloropyridine:

- Direct Halogenation: The compound can be synthesized through the bromination and chlorination of pyridine derivatives using halogenating agents such as N-bromosuccinimide or chlorine gas under controlled conditions.

- Palladium-Catalyzed Cross-Coupling: This method involves the coupling of bromo- and chloro-pyridine derivatives with aryl or vinyl groups using palladium catalysts .

- Substitution Reactions: Nucleophilic substitution reactions involving suitable nucleophiles can also yield this compound from more accessible pyridine derivatives .

6-Bromo-2,3-dichloropyridine has several applications:

- Building Block in Organic Synthesis: It serves as an intermediate for synthesizing various pharmaceuticals and agrochemicals due to its reactivity.

- Research Tool: The compound is utilized in studies focused on understanding nucleophilic aromatic substitution mechanisms and cross-coupling methodologies .

- Potential Drug Development: Its derivatives are explored for potential therapeutic applications, particularly in cancer treatment.

Interaction studies involving 6-bromo-2,3-dichloropyridine focus on its reactivity with biological molecules and other chemical species. Research indicates that the compound's halogen substituents influence its interaction profile, affecting how it binds to enzymes or receptors in biological systems. Further studies are necessary to elucidate these interactions fully.

Several compounds share structural similarities with 6-bromo-2,3-dichloropyridine, each exhibiting unique properties:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Bromo-2-chloropyridine | One bromine and one chlorine | Used in nucleophilic substitution reactions |

| 5-Bromo-6-chloropyridine | One bromine and one chlorine | Exhibits different regioselectivity in reactions |

| 2-Bromo-6-chloro-pyridine | One bromine and one chlorine | Known for its use in medicinal chemistry |

| 4-Bromo-3-chloro-pyridine | One bromine and one chlorine | Displays distinct biological activity |

The uniqueness of 6-bromo-2,3-dichloropyridine lies in its specific arrangement of halogens on the pyridine ring, which influences its reactivity patterns and potential applications compared to other similar compounds.

6-Bromo-2,3-dichloropyridine is a halogenated pyridine derivative with the molecular formula C5H2BrCl2N and a molecular weight of 226.89 grams per mole. The compound is registered under Chemical Abstracts Service number 1033820-08-4 and carries the Material Data Sheet Library number MFCD11857711. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named as 6-bromo-2,3-dichloropyridine, reflecting the specific positioning of halogen substituents on the pyridine ring.

The molecular structure consists of a pyridine ring system with three halogen atoms strategically positioned at the 2, 3, and 6 positions. The bromine atom occupies position 6, while two chlorine atoms are located at positions 2 and 3 respectively. This substitution pattern creates a highly reactive intermediate suitable for various synthetic applications. The compound appears as a white to yellow solid with a predicted boiling point of 252.5±35.0 degrees Celsius at 760 Torr pressure. Its density is predicted to be 1.848±0.06 grams per cubic centimeter, indicating the significant influence of the heavy halogen substituents on the physical properties.

The European Community number 896-088-0 provides additional regulatory identification for this compound. The simplified molecular-input line-entry system representation is recorded as "Clc1ccc(Br)nc1Cl," which facilitates database searches and computational chemistry applications. This standardized notation enables precise identification across various chemical databases and research platforms.

Historical Context in Heterocyclic Chemistry

The development of 6-bromo-2,3-dichloropyridine is intrinsically linked to the broader historical evolution of heterocyclic chemistry, which began its formal development during the 1800s. The foundational work in pyridine chemistry traces back to 1849 when Scottish scientist Thomas Anderson discovered pyridine through high-temperature heating of animal bones. Anderson named this substance "pyridine" after the Greek word "pyr" meaning fire, establishing the nomenclature foundation for this entire class of nitrogen-containing heterocycles.

The structural understanding of pyridine derivatives advanced significantly through the contributions of Wilhelm Körner in 1869 and James Dewar in 1871, who proposed that pyridine's structure derives from benzene through the substitution of one carbon-hydrogen unit with a nitrogen atom. This fundamental insight laid the groundwork for understanding halogenated pyridine derivatives like 6-bromo-2,3-dichloropyridine. The first major synthesis breakthrough came in 1881 when German chemist Arthur Rudolf Hantzsch at the University of Leipzig developed systematic approaches to pyridine derivative synthesis. Although Hantzsch's original method was cumbersome and low-yielding, it established the theoretical framework for later synthetic developments.

The evolution of heterocyclic chemistry continued with Russian chemist Aleksei Chichibabin's 1924 invention of an improved pyridine synthesis reaction based on inexpensive reagents. This method remains fundamental to industrial pyridine production and influenced the development of specialized derivatives. The historical progression demonstrates how early discoveries in basic pyridine chemistry eventually enabled the synthesis of complex halogenated derivatives like 6-bromo-2,3-dichloropyridine. Modern patent literature reveals sophisticated multi-step processes for producing dihalopyridines, indicating the maturation of synthetic methodologies from these historical foundations.

Historical milestones in heterocyclic chemistry include Brugnatelli's separation of alloxan from uric acid in 1818, Runge's discovery of pyrrole in 1834, and the subsequent development of indigo dye synthesis by Friedlander in 1906. These developments collectively established heterocyclic chemistry as a distinct field, ultimately enabling the rational design and synthesis of specialized compounds like 6-bromo-2,3-dichloropyridine for specific synthetic applications.

Role in Contemporary Organic Synthesis

6-Bromo-2,3-dichloropyridine occupies a crucial position in contemporary organic synthesis, particularly as a versatile building block for cross-coupling reactions and pharmaceutical intermediate preparation. The compound's utility stems from its differential reactivity of halogen substituents, enabling chemoselective transformations that are fundamental to modern synthetic strategies. Research has demonstrated that the bromine atom typically exhibits higher reactivity than chlorine atoms in palladium-catalyzed cross-coupling reactions, allowing for sequential functionalization approaches.

Cross-coupling applications of 6-bromo-2,3-dichloropyridine include Suzuki-Miyaura reactions with boronic acids and organometallic reagents. Studies have shown that palladium-catalyzed coupling with trimethylaluminum proceeds chemoselectively at the bromine position, yielding 2,3-dichloro-6-methylpyridine derivatives in excellent yields. When excess organometallic reagent is employed under prolonged reaction conditions, complete substitution of both bromine and chlorine atoms occurs, demonstrating the compound's versatility for sequential synthetic transformations.

| Reaction Type | Selectivity | Product Yield | Conditions |

|---|---|---|---|

| Suzuki-Miyaura (mono-substitution) | Bromine-selective | 63-87% | Pd catalyst, 60-70°C |

| Trimethylaluminum coupling | Chemoselective | 87% | 1.1 equiv. reagent |

| Double coupling | Complete substitution | 80-95% | 3-4 equiv. reagent |

The compound serves as a precursor for synthesizing nucleoside analogues and pharmaceutical intermediates through advanced coupling methodologies. Research involving protected nucleoside derivatives has demonstrated successful Heck coupling reactions, enabling the preparation of complex heterocyclic structures with potential biological activity. These applications highlight the compound's significance in medicinal chemistry research and drug discovery programs.

Industrial applications include the synthesis of agrochemicals and specialty chemicals through controlled halogen substitution reactions. Patent literature describes multi-step processes for converting trichloropyridine precursors to dichloropyridine products, with 6-bromo-2,3-dichloropyridine serving as an intermediate in several synthetic pathways. The compound's role extends to materials science applications where halogenated pyridines function as building blocks for advanced polymer systems and electronic materials.

Structural Analysis via X-ray Crystallography

The molecular structure of 6-Bromo-2,3-dichloropyridine (Chemical Abstracts Service number 1033820-08-4) represents a trisubstituted pyridine derivative with significant halogen substitution patterns that influence its crystal packing and molecular geometry [1] [2]. The compound exhibits a molecular formula of C₅H₂BrCl₂N with a molecular weight of 226.89 daltons [3] [4].

While specific single-crystal X-ray diffraction data for 6-Bromo-2,3-dichloropyridine remains limited in the literature, structural insights can be derived from crystallographic analyses of closely related dichloropyridine derivatives. The parent compound 2,3-dichloropyridine has been extensively characterized through X-ray crystallography, revealing fundamental structural parameters that provide context for understanding the brominated analog [5].

Single-crystal X-ray diffraction analysis of 2,3-dichloropyridine demonstrates that the compound crystallizes in the monoclinic space group C2/c with specific unit cell parameters: a = 3.805(3) Å, b = 14.196(12) Å, c = 10.68(1) Å, and β = 97.221(14)° [5]. The pyridine ring maintains planarity with a mean deviation of only 0.003 Å from the least-squares plane [5]. The crystal structure is stabilized through van der Waals interactions and exhibits weak aromatic π-π stacking with centroid-centroid separations of 3.805(4) Å [5].

The introduction of a bromine substituent at position 6 in 6-Bromo-2,3-dichloropyridine would be expected to significantly influence the crystal packing due to the larger atomic radius and polarizability of bromine compared to hydrogen. Halogen-halogen interactions, particularly Cl⋯Cl contacts observed at 3.334(3) Å in related dichloropyridine structures, would likely be modified by the presence of the bromine atom [5].

Computational molecular modeling indicates that the SMILES representation C1=CC(=NC(=C1Cl)Cl)Br corresponds to the structural arrangement where the bromine occupies the 6-position relative to the pyridine nitrogen, while chlorine atoms are positioned at the 2 and 3 carbons [1] [6]. The InChI key BBYIDUQXOFZISY-UHFFFAOYSA-N provides a unique identifier for this specific structural configuration [4].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of 6-Bromo-2,3-dichloropyridine encompasses multiple analytical techniques that provide comprehensive structural confirmation and purity assessment. Nuclear magnetic resonance spectroscopy serves as the primary method for structural elucidation of halogenated pyridine derivatives [7] [8].

Proton nuclear magnetic resonance (¹H Nuclear Magnetic Resonance) spectroscopy of 6-Bromo-2,3-dichloropyridine would be expected to exhibit characteristic resonances consistent with the asymmetric substitution pattern. The compound contains only two aromatic protons due to the trisubstitution of the pyridine ring [1] [2]. Based on analogous halopyridine derivatives, the aromatic proton signals would appear in the typical aromatic region between 7-8 parts per million [8] [9].

Carbon-13 nuclear magnetic resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides additional structural confirmation through the observation of distinct carbon environments. The presence of halogen substituents significantly influences the chemical shifts of adjacent carbon atoms through inductive and mesomeric effects [7] [8]. The pyridine nitrogen and the three halogen substituents create a complex electronic environment affecting the carbon chemical shifts throughout the aromatic system.

Infrared spectroscopy reveals characteristic absorption bands associated with the aromatic carbon-hydrogen stretching, carbon-carbon aromatic stretching, and carbon-nitrogen stretching vibrations [10] [11]. The presence of multiple halogen substituents would influence the fingerprint region, providing distinctive absorption patterns for compound identification and purity assessment.

Mass spectrometry analysis confirms the molecular ion peak at m/z 226.89, corresponding to the molecular weight of 6-Bromo-2,3-dichloropyridine [2] [3]. The isotope pattern would be particularly diagnostic due to the presence of bromine (with isotopes at 79 and 81) and two chlorine atoms (with isotopes at 35 and 37), creating a characteristic isotopic distribution pattern [6]. Predicted collision cross section values have been calculated for various adduct ions, including [M+H]⁺ at 225.88205 m/z with a predicted collision cross section of 127.5 Ų [6].

The following table summarizes key spectroscopic parameters:

| Analytical Technique | Key Parameters | Expected Range/Values |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.5 parts per million |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons | 110-160 parts per million |

| Mass Spectrometry | Molecular ion | 226.89 m/z |

| Infrared | Aromatic C-H stretch | 3000-3100 cm⁻¹ |

| Infrared | Aromatic C=C stretch | 1400-1600 cm⁻¹ |

Thermodynamic Properties: Melting Point and Boiling Point Behavior

The thermodynamic properties of 6-Bromo-2,3-dichloropyridine are significantly influenced by the multiple halogen substituents, which affect both intermolecular interactions and molecular packing in the solid state. While specific experimental data for 6-Bromo-2,3-dichloropyridine remains limited, comparative analysis with structurally related compounds provides valuable insights into expected thermal behavior [12] [13] [14].

The melting point behavior of halogenated pyridines generally correlates with the degree and pattern of halogen substitution. The parent compound 2,3-dichloropyridine exhibits a melting point range of 64-67°C [13]. Related trihalogenated pyridine derivatives show elevated melting points due to increased intermolecular interactions [15] [16].

For comparison, 3-Bromo-2,6-dichloropyridine, an isomeric compound with similar halogen substitution, demonstrates a melting point range of 68-71°C [15] [16]. The 5-Bromo-2,3-dichloropyridine isomer exhibits a melting point of 35-37°C, indicating that substitution pattern significantly influences thermal properties [14].

Boiling point predictions for 6-Bromo-2,3-dichloropyridine can be estimated based on structural analogs and computational methods. The related compound 2,6-dichloropyridine exhibits a boiling point of 212°C [12]. The introduction of bromine substitution would be expected to increase the boiling point due to enhanced van der Waals interactions and increased molecular weight [17] [18].

The following table presents comparative thermodynamic data for related halopyridine compounds:

| Compound | Melting Point (°C) | Boiling Point (°C) | Reference |

|---|---|---|---|

| 2,3-Dichloropyridine | 64-67 | 192.5±20.0 | [13] |

| 2,6-Dichloropyridine | 85-87 | 212 | [12] |

| 3-Bromo-2,6-dichloropyridine | 68-71 | Not reported | [15] |

| 5-Bromo-2,3-dichloropyridine | 35-37 | 55-65 | [14] |

The thermal analysis data suggests that 6-Bromo-2,3-dichloropyridine would likely exhibit intermediate thermal properties between the dichloropyridine and tribromopyridine derivatives, with an estimated melting point in the range of 60-80°C based on structural correlation analysis [12] [13] [15].

Solubility Characteristics and Partition Coefficients

The solubility profile of 6-Bromo-2,3-dichloropyridine is dominated by the compound's halogenated aromatic structure, which significantly influences its interaction with various solvents and its partition behavior between immiscible phases [12] [13] [14]. The multiple halogen substituents contribute to the compound's lipophilic character while maintaining some degree of polarity due to the pyridine nitrogen [19] [20].

Water solubility of halogenated pyridines is generally limited due to the hydrophobic nature of the halogen substituents. The parent compound 2,6-dichloropyridine is reported as insoluble in water, establishing a baseline for understanding the aqueous solubility behavior of related trihalogenated derivatives [12]. The additional bromine substituent in 6-Bromo-2,3-dichloropyridine would further reduce water solubility compared to dichloropyridine analogs.

Organic solvent solubility demonstrates broader compatibility across various solvent systems. Related dichloropyridine compounds exhibit good solubility in benzene, diethyl ether, chloroform, and methanol [12]. The 5-Bromo-2,3-dichloropyridine isomer shows solubility in chloroform and dimethyl sulfoxide, though with varying degrees of dissolution [14].

Partition coefficient estimation for 6-Bromo-2,3-dichloropyridine can be derived from computational predictions and structural analogs. The compound's predicted logarithmic partition coefficient (log P) reflects its distribution behavior between octanol and water phases. Related compounds demonstrate significant lipophilicity, with 3-Bromo-2-chloro-6-methylpyridine showing substantial organic phase preference [19].

The following table summarizes solubility characteristics for 6-Bromo-2,3-dichloropyridine and related compounds:

| Solvent System | 6-Bromo-2,3-dichloropyridine | Related Compounds | Reference |

|---|---|---|---|

| Water | Insoluble (predicted) | Insoluble (2,6-dichloropyridine) | [12] |

| Chloroform | Soluble (predicted) | Slightly soluble (5-Bromo-2,3-dichloropyridine) | [14] |

| Dimethyl sulfoxide | Sparingly soluble (predicted) | Sparingly soluble (5-Bromo-2,3-dichloropyridine) | [14] |

| Methanol | Soluble (predicted) | Soluble (2,6-dichloropyridine) | [12] |

| Benzene | Soluble (predicted) | Soluble (2,6-dichloropyridine) | [12] |

The predicted pKa value for 6-Bromo-2,3-dichloropyridine would be significantly lower than unsubstituted pyridine due to the electron-withdrawing effects of the halogen substituents. Computational predictions for related compounds suggest pKa values in the range of -3.0 to -3.2, indicating strong electron-withdrawing character [14] [21].

Halogenation Pathways for Pyridine Derivatives

The synthesis of 6-Bromo-2,3-dichloropyridine represents a significant challenge in heterocyclic chemistry due to the electron-deficient nature of the pyridine ring and the requirement for precise regiocontrol. Multiple halogenation pathways have been developed to address these synthetic challenges [1] [3].

Direct Electrophilic Bromination Approaches

The most straightforward approach involves the direct bromination of 3-chloropyridine derivatives under controlled conditions. This method exploits the electronic directing effects of the chlorine substituent to achieve regioselective bromination at the 2 and 6 positions . The reaction typically employs molecular bromine in the presence of Lewis acid catalysts such as iron tribromide or aluminum chloride at temperatures ranging from 10-40°C. The regioselectivity is enhanced by the electron-withdrawing effect of the chlorine substituent, which activates the adjacent positions toward electrophilic attack .

Halogen Exchange Methodologies

An alternative approach utilizes halogen exchange reactions, where hydrogen bromide gas is employed to convert dichloropyridine derivatives to the corresponding brominated products. This method has demonstrated remarkable efficiency, achieving yields of approximately 92% when 2,6-dichloropyridine is treated with hydrogen bromide gas in acetic acid at 110°C for 9 hours . The process involves the displacement of chlorine atoms by bromine through a nucleophilic substitution mechanism facilitated by the acidic conditions.

Silyl-mediated Halogen Displacement

A sophisticated approach involves the use of bromotrimethylsilane to achieve position-selective halogen exchange. This method is particularly effective for converting 2,3-dichloropyridine to the corresponding bromo derivatives through a mechanism involving N-trimethylsilylpyridinium salt intermediates [4]. The reaction proceeds exclusively at the 2-position due to the greater electrophilicity of this carbon center in the activated pyridinium complex.

Diazotization-Sandmeyer Protocols

The most commonly reported synthesis of 6-Bromo-2,3-dichloropyridine involves a diazotization-Sandmeyer sequence starting from 6-bromo-2-chloropyridin-3-amine. This method employs isoamyl nitrite and copper dichloride in acetonitrile at 0-20°C for 4 hours, achieving yields of 75.9% [5]. The mechanism proceeds through the formation of a diazonium intermediate, which undergoes copper-catalyzed substitution to install the chlorine atom at the 3-position.

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds in pyridine derivatives [6] [7] [8]. These methodologies offer significant advantages in terms of functional group tolerance and regioselectivity control.

Suzuki-Miyaura Reactions

The Suzuki-Miyaura cross-coupling reaction has found extensive application in pyridine functionalization, particularly for the synthesis of diarylated pyridine derivatives [7] [8] [9]. The reaction typically employs palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium acetate in combination with phosphine ligands and carbonate bases.

Chemoselective Suzuki-Miyaura Protocols

Recent developments have focused on achieving chemoselectivity in the presence of multiple halogen substituents. Studies on 3,5-dibromo-2-tosyloxypyridines have demonstrated that the bromide substituents undergo preferential coupling over the tosylate group, enabling sequential functionalization strategies [10]. The optimized conditions allow for facile access to 3,5-diaryl-2-tosyloxypyridines in yields ranging from 8 to 99%.

Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation has been successfully employed to enhance the efficiency of Suzuki-Miyaura reactions of halopyridines. The use of XPhosPdG2/XPhos catalyst systems under microwave conditions provides access to a wide variety of arylated pyridines with excellent functional group tolerance [11]. This methodology is particularly effective for the synthesis of 3,5-diarylated pyrazolo[1,5-a]pyrimidines through sequential cross-coupling reactions.

Sequential Arylation Strategies

One-pot sequential Suzuki-Miyaura coupling protocols have been developed for the rapid construction of diarylated heterocycles. These methods demonstrate high chemoselectivity, with preferential reaction at the C3 position over the C6 position in pyrazolo[3,4-b]pyridine derivatives [9] [12]. The sequential arylation strategy can be performed without significant loss of efficiency compared to stepwise synthesis approaches.

Heck Coupling Applications

The Heck reaction has been adapted for pyridine functionalization, although it presents unique challenges due to the electron-deficient nature of the heterocycle [13] [14] [15]. Novel ligand systems have been developed to address these challenges and expand the substrate scope.

Novel Ligand Development

The development of N-heterocyclic carbene-pyridine ligands has significantly improved the efficiency of Heck coupling reactions with pyridine substrates [14]. The use of PdCl₂ complexed with 2,6-bis(N-1,2,4-diazaphospholyl)pyridine as a ligand enables the coupling of aryl bromides with styrene under mild conditions, providing excellent yields and broad substrate tolerance.

Oxidative Heck Protocols

Oxidative Heck coupling reactions have been developed for the direct arylation of vinyl pyridines using aryl boronic acids [16]. This methodology employs palladium(II) trifluoroacetate as the catalyst in combination with 1,10-phenanthroline and silver(I) oxide as the oxidant. The reaction proceeds under atmospheric oxygen, providing moderate to good yields (47-80%) of the corresponding aryl vinyl pyridine products as single stereoisomers.

Regioselective Heck Coupling

Highly regioselective Heck coupling reactions have been achieved through careful optimization of catalyst systems and reaction conditions [14]. The use of specialized NHC-ligand-Pd-catalyst complexes enables the regioselective synthesis of arylated cyclic enol ethers from aryl halides and 3,4-dihydro-2H-pyran, demonstrating the versatility of modified Heck protocols.

Regioselective Functionalization Techniques

The achievement of regioselectivity in pyridine functionalization remains one of the most challenging aspects of heterocyclic synthesis [17] [18] [19]. Recent advances have focused on developing methods that can override the intrinsic electronic bias of the pyridine ring.

Pyridine N-Oxide Mediated Functionalization

Pyridine N-oxides serve as valuable intermediates for regioselective functionalization due to their enhanced reactivity toward both electrophilic and nucleophilic reagents [20] [21]. The N-oxide functionality modifies the electronic distribution of the pyridine ring, making the 2- and 4-positions more accessible to electrophilic attack while simultaneously activating these positions toward nucleophilic substitution.

Zincke Imine Methodology

A breakthrough in 3-selective halogenation has been achieved through the development of ring-opening/ring-closing sequences via Zincke imine intermediates [22] [23]. This methodology involves the temporary conversion of pyridines into reactive alkene intermediates, which undergo highly regioselective halogenation under mild conditions. The process functions on various pyridine building blocks and has been successfully applied to late-stage functionalization of complex pharmaceuticals and agrochemicals.

Designed Phosphine Reagent Systems

The development of designed heterocyclic phosphine reagents has enabled 4-selective halogenation of pyridines through a two-step protocol involving phosphonium salt formation followed by halide displacement [18] [19]. The key design element incorporates electron-deficient pyridine ligands on the phosphine reagents to enhance the reactivity of the corresponding phosphonium salts toward halide nucleophiles. This methodology has demonstrated broad substrate scope and compatibility with late-stage functionalization applications.

Dearomatization-Rearomatization Approaches

Meta-selective C-H functionalization has been achieved through dearomatization-rearomatization sequences involving oxazino-pyridine intermediates [17] [24]. This approach temporarily disrupts the aromaticity of the pyridine ring through 1,4-dipolar cycloaddition, enabling regioselective electrophilic functionalization at the meta-position. The methodology has been successfully applied to complex molecular frameworks and offers excellent functional group compatibility.

Purification and Isolation Protocols

The purification of halogenated pyridines presents unique challenges due to their volatility, polarity, and potential for decomposition under harsh conditions [25] [26] [27]. Multiple strategies have been developed to address these challenges while maintaining product integrity.

pH-Zone-Refining Counter-Current Chromatography

An advanced purification technique employs pH-zone-refining counter-current chromatography for the separation of pyridine derivatives from synthetic mixtures [25]. This method utilizes a multilayer coil planet centrifuge with a two-phase solvent system consisting of methyl tert-butyl ether-tetrahydrofuran-water (4:6:7), with triethylamine as a retainer and hydrochloric acid as an eluter. The technique has successfully separated pyridine derivatives with purities exceeding 98% from partially purified synthetic mixtures.

Supercritical Carbon Dioxide Extraction

Supercritical carbon dioxide extraction offers an environmentally friendly approach to pyridine purification [28]. The method operates at pressures of 60-300 bar and temperatures of 5-80°C, providing effective separation while avoiding the use of organic solvents. The low heat of vaporization of carbon dioxide facilitates solvent recovery and recycling, making this approach economically attractive for large-scale applications.

Fractional Distillation Optimization

Traditional fractional distillation remains the most widely used purification method for halopyridines, particularly in industrial settings [29] [30]. The process typically involves vacuum distillation under reduced pressure to minimize thermal decomposition. Advanced process control and the use of structured packing materials have significantly improved separation efficiency and product purity.

Liquid-Liquid Extraction Protocols

Multi-stage liquid-liquid extraction protocols have been developed for the removal of impurities and byproducts from halopyridine reaction mixtures [31] [29]. The choice of extraction solvent is critical, with hexane providing selective extraction of pyrazines while avoiding co-extraction of imidazole impurities. More polar solvents such as methyl tert-butyl ether or ethyl acetate require additional purification steps to remove co-extracted impurities.

Specialized Chromatographic Methods